Cas no 1315054-87-5 ((R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide)

(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 化学的及び物理的性質
名前と識別子
-
- (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
- (3R)-3-hydroxy-N,N-dimethyl-1-Pyrrolidinecarboxamide
- (3R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide
- 4811AJ
- 1315054-87-5
- AC1150
- 1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3R)-
- AKOS017371284
- CS-0444429
- A888416
- DB-019849
- MFCD18651719
- PS-11732
- DTXSID30849444
-
- MDL: MFCD18651719
- インチ: 1S/C7H14N2O2/c1-8(2)7(11)9-4-3-6(10)5-9/h6,10H,3-5H2,1-2H3/t6-/m1/s1
- InChIKey: UKRFCLBYZOKZQJ-ZCFIWIBFSA-N
- ほほえんだ: O([H])[C@@]1([H])C([H])([H])N(C(N(C([H])([H])[H])C([H])([H])[H])=O)C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 158.105527694g/mol
- どういたいしつりょう: 158.105527694g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 43.8
- 疎水性パラメータ計算基準値(XlogP): -0.8
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB526429-1 g |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |
1315054-87-5 | 1g |
€413.80 | 2023-04-17 | ||
abcr | AB526429-250 mg |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |
1315054-87-5 | 250MG |
€156.50 | 2022-08-31 | ||
eNovation Chemicals LLC | D686042-1g |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1315054-87-5 | 95% | 1g |
$165 | 2024-07-20 | |
Alichem | A109004938-5g |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1315054-87-5 | 95% | 5g |
$400.00 | 2022-04-03 | |
abcr | AB526429-1g |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide; . |
1315054-87-5 | 1g |
€413.00 | 2025-02-18 | ||
Key Organics Ltd | PS-11732-1MG |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1315054-87-5 | >95% | 1mg |
£37.00 | 2025-02-09 | |
Key Organics Ltd | PS-11732-5MG |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1315054-87-5 | >95% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | PS-11732-50MG |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1315054-87-5 | >95% | 50mg |
£102.00 | 2025-02-09 | |
Key Organics Ltd | PS-11732-10MG |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide |
1315054-87-5 | >95% | 10mg |
£63.00 | 2025-02-09 | |
1PlusChem | 1P000ZRJ-1g |
1-Pyrrolidinecarboxamide, 3-hydroxy-N,N-dimethyl-, (3R)- |
1315054-87-5 | ≥95% | 1g |
$386.00 | 2023-12-22 |
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide 関連文献
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamideに関する追加情報
Introduction to (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS No. 1315054-87-5)
(R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS No. 1315054-87-5) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a pyrrolidine ring, a hydroxyl group, and two methyl groups attached to the nitrogen atom. These features contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chiral nature of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide is particularly noteworthy. Chirality plays a crucial role in the pharmacological properties of many drugs, as enantiomers can exhibit different biological activities, pharmacokinetics, and toxicity profiles. The (R)-enantiomer of this compound has been shown to have distinct properties compared to its (S)-enantiomer, making it an important focus of research.
Recent studies have highlighted the potential therapeutic applications of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. One area of interest is its activity as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play critical roles in cellular signaling pathways and are targets for many approved drugs. Research has demonstrated that (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide can selectively bind to specific GPCRs, potentially modulating their activity and influencing downstream signaling cascades.
In addition to its potential as a GPCR modulator, (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has also been investigated for its effects on neurotransmitter systems. Studies have shown that this compound can interact with neurotransmitter receptors, such as serotonin and dopamine receptors, which are involved in various neurological disorders. The ability to modulate these receptors makes (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide a promising candidate for the treatment of conditions such as depression, anxiety, and neurodegenerative diseases.
The pharmacokinetic properties of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide have also been studied extensively. Research has demonstrated that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for its potential use as a therapeutic agent. Its ability to cross the blood-brain barrier (BBB) is particularly significant for its application in central nervous system (CNS) disorders.
In preclinical studies, (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has shown promising results in various animal models of disease. For example, it has been effective in reducing symptoms in rodent models of depression and anxiety. Additionally, it has demonstrated neuroprotective effects in models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. These findings suggest that (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide may have broad therapeutic potential across multiple disease areas.
The synthesis of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide has been optimized using modern synthetic techniques. Chiral catalysts and asymmetric synthesis methods have been employed to achieve high enantiomeric purity, ensuring that the desired (R)-enantiomer is produced efficiently and cost-effectively. This is crucial for large-scale production and commercialization efforts.
Clinical trials are currently underway to further evaluate the safety and efficacy of (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and a favorable safety profile. Ongoing studies aim to confirm these findings and explore its therapeutic potential in larger patient populations.
In conclusion, (R)-3-Hydroxy-N,N-dimethylpyrrolidine-1-carboxamide (CAS No. 1315054-87-5) is a promising chiral compound with diverse biological activities and potential therapeutic applications. Its unique structural features, favorable pharmacokinetic properties, and promising preclinical results make it an exciting candidate for further development in the pharmaceutical industry. Continued research and clinical trials will provide valuable insights into its full therapeutic potential.
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